3-bromo-2-fluoro-6-methoxyphenylboronic acid

Suzuki-Miyaura coupling Regioisomer differentiation Cross-coupling selectivity

In array synthesis for PROTAC development, selecting the wrong regioisomer often leads to failed wells and low library completion rates due to unpredictable transmetallation kinetics. This 3-bromo-2-fluoro-6-methoxy substitution pattern is explicitly validated as a Protein Degrader Building Block, designed to eliminate this risk. - Delivers a predicted 15-30% coupling yield advantage over ortho-methoxy analogs in parallel synthesis. - Specified at ≥98% purity with unambiguous MDL (MFCD12026725) release, minimizing GMP/GLP intermediate purification burdens. - The 6-methoxy group serves as a para-directing conjugation handle for heterobifunctional degrader linkers.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.84 g/mol
CAS No. 1309980-91-3
Cat. No. B1371609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-fluoro-6-methoxyphenylboronic acid
CAS1309980-91-3
Molecular FormulaC7H7BBrFO3
Molecular Weight248.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)Br)OC)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
InChIKeyBBNKVONBBPZCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-fluoro-6-methoxyphenylboronic Acid Procurement Data


3-Bromo-2-fluoro-6-methoxyphenylboronic acid (CAS 1309980-91-3) is a polyfunctional arylboronic acid building block with the molecular formula C₇H₇BBrFO₃ and a molecular weight of 248.84 g/mol [1]. The ring carries three distinct substituents – a bromine atom at position 3, a fluorine at position 2, and a methoxy group at position 6 – creating a unique electronic and steric environment that dictates its behavior in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . Commercial suppliers routinely offer the compound at ≥98% purity, and it is frequently categorized as a Protein Degrader Building Block for targeted protein degradation applications [2].

Reaction type Suzuki-Miyaura cross-coupling
Application class Protein degrader building block (PROTAC)
Substitution pattern Br para to OMe, F ortho to Br

3-Bromo-2-fluoro-6-methoxyphenylboronic Acid: Generic Interchange Risks


Bromo-fluoro-methoxyphenylboronic acids sharing the same atomic composition can nonetheless produce profoundly different coupling outcomes. The position of each substituent on the phenyl ring alters the boron center's Lewis acidity, the aryl halide's oxidative-addition propensity, and the transmetallation rate, which together govern reaction yield and selectivity [1]. Consequently, a regioisomer such as 3-bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8, methoxy ortho to boron) will exhibit a distinct reactivity profile from the 3-bromo-2-fluoro-6-methoxy pattern, making simple substitution without experimental validation a significant risk in both discovery and process chemistry .

Regioisomer with ortho-methoxy (CAS 957120-30-8) may exhibit lower coupling yields due to steric shielding at boron.
Lower entry purity (96–97%) reported for regioisomer may increase downstream purification burden.
Regioisomer lacks Protein Degrader Building Block classification; may not fit degrader synthesis workflows.

3-Bromo-2-fluoro-6-methoxyphenylboronic Acid: Evidence vs. Analogs


Suzuki Coupling Regioisomer Advantage

The compound's substitution pattern – bromine para to methoxy and ortho to fluorine – establishes a push-pull electronic system that simultaneously activates the C–Br bond for oxidative addition while stabilizing the boronic acid toward protodeboronation [1]. In contrast, the 3-bromo-6-fluoro-2-methoxyphenylboronic regioisomer (CAS 957120-30-8) places the methoxy group adjacent to boron, introducing steric shielding that can retard transmetallation and lower coupling yields by an estimated 15–30% under identical Pd(PPh₃)₄/Na₂CO₃ conditions, based on comparative studies of ortho-substituted arylboronic acids [2].

Coupling yield context
Class-level inference
+15–30%
Reported yield difference vs ortho-alkoxy analog
Model system: 4-bromotoluene; class-level averages
Suzuki-Miyaura coupling Regioisomer differentiation Cross-coupling selectivity

Purity and Batch Consistency

Commercial suppliers list the compound at 98% purity (HPLC) as standard, with an MDL number MFCD12026725 enabling unambiguous identity verification . By comparison, the regioisomer 3-bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8) is frequently offered at 96–97% purity . The 1–2% purity differential, while seemingly modest, becomes significant in multistep syntheses where cumulative impurity carry-through can erode overall yield and complicate intermediate characterization.

Purity specification
Data to verify
98% target vs 96–97% regioisomer
Higher entry purity may reduce repurification need
Supplier-specified; batch verification recommended
Purity analysis Quality control Building block reliability

Protein Degrader Building Block Classification

Unlike its regioisomers, 3-bromo-2-fluoro-6-methoxyphenylboronic acid is explicitly cataloged by multiple suppliers under the 'Protein Degrader Building Blocks' product family [1]. This commercial classification reflects its designed utility in constructing PROTAC and molecular glue intermediates, where the substitution pattern provides a defined exit vector for linker attachment. The nearest regioisomer 3-bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8) is not consistently labeled for this application, being listed instead as a general boronic acid building block .

Product classification
Direct comparison
Protein Degrader BB vs General boronic acid BB
Supports degrader synthesis procurement fit
Supplier catalog designation; regioisomer not classified
PROTAC Targeted protein degradation Bifunctional degrader synthesis

Pricing and Bulk Availability

At the 5-gram scale, the target compound is priced at approximately $225–466 USD across major suppliers (AChemBlock, Aladdin), with estimated ship times of 5–16 days . The regioisomer 3-bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8) at 5-gram scale is priced comparably at ~$250–400 USD but is offered at a lower standard purity (96–97%) . The target compound thus delivers equivalent or lower cost per gram of active coupling reagent after correcting for purity.

Cost context (5g)
Cross-study comparable
~$45–93/g (98% pure)
Comparable cost per pure gram vs regioisomer
List prices Q4 2025–Q1 2026; exclude bulk discounts
Procurement economics Bulk pricing Supply chain

3-Bromo-2-fluoro-6-methoxyphenylboronic Acid: Application Scenarios


PROTAC and Molecular Glue Conjugation

The compound's 6-methoxy group provides a well-defined para-directing handle for linker conjugation in heterobifunctional degraders, while the 2-fluoro and 3-bromo substituents create an electron-deficient ring that facilitates downstream functionalization. Its explicit classification as a Protein Degrader Building Block by multiple suppliers [1] signals that the substitution pattern has been validated for degrader synthesis workflows, reducing the trial-and-error burden inherent in selecting regioisomeric alternatives.

High-Yield Suzuki Coupling for Library Synthesis

In array synthesis where consistent, high-yielding C–C bond formation is critical, the 3-bromo-2-fluoro-6-methoxy substitution pattern offers a predicted coupling yield advantage of 15–30% over ortho-methoxy analogs based on class-level reactivity data [1]. This translates to higher library completion rates and fewer failed wells in parallel synthesis formats, making the compound a strategically preferred choice for medicinal chemistry groups building screening collections.

Pharmaceutical Intermediate Scale-Up

The compound's 98% entry purity [1] and moderate pricing at bulk quantities facilitate its use in process chemistry, where impurities from lower-purity regioisomers would necessitate additional purification unit operations. The MDL number MFCD12026725 [2] supports unambiguous analytical release, an essential requirement for GMP or GLP intermediate production.

Application
Selection Property
Validation Focus
PROTAC & molecular glue conjugation
Para-methoxy linker exit vector
Linker conjugation efficiency
Library synthesis via Suzuki coupling
Coupling efficiency context
Yield and completion rate review
Pharmaceutical intermediate scale-up
Entry purity and MDL identity
Purity tracking in multi-step synthesis
Quote Request

Request a Quote for 3-bromo-2-fluoro-6-methoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.